molecular formula C11H14O4S B13826618 Methyl 3-(benzenesulfonyl)-2-methylpropanoate CAS No. 38435-13-1

Methyl 3-(benzenesulfonyl)-2-methylpropanoate

Cat. No.: B13826618
CAS No.: 38435-13-1
M. Wt: 242.29 g/mol
InChI Key: PNNZEINSFNGHTH-UHFFFAOYSA-N
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Description

Methyl 3-(benzenesulfonyl)-2-methylpropanoate is an ester derivative featuring a benzenesulfonyl group at the 3-position and a methyl substituent at the 2-position of the propanoate backbone. The benzenesulfonyl group is a strong electron-withdrawing moiety, which likely enhances the compound’s polarity and influences its reactivity in organic synthesis or pharmaceutical applications.

Properties

CAS No.

38435-13-1

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

methyl 3-(benzenesulfonyl)-2-methylpropanoate

InChI

InChI=1S/C11H14O4S/c1-9(11(12)15-2)8-16(13,14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

PNNZEINSFNGHTH-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Phenylsulfonylisobutyrate can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with methyl isobutyrate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl ester linkage.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-Phenylsulfonylisobutyrate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Phenylsulfonylisobutyrate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-Phenylsulfonylisobutyrate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its sulfonyl group, which can mimic biological sulfonates.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Methyl 3-Phenylsulfonylisobutyrate exerts its effects is primarily through its interaction with biological molecules. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

a) Methyl 3-(Benzyloxy)-2-Methylpropanoate (CAS 59965-24-1)

  • Structure : The benzenesulfonyl group is replaced with a benzyloxy (-OCH₂C₆H₅) group.
  • Molecular Formula : C₁₂H₁₆O₃; Molecular Weight: 208.257 g/mol .
  • Key Differences : The benzyloxy group is less polar than benzenesulfonyl, reducing acidity and solubility in polar solvents. This compound may exhibit lower stability under acidic conditions due to ether cleavage.

b) Methyl 3-(Benzylamino)-2-Methylpropanoate (CAS 4010-62-2)

  • Structure: Features a benzylamino (-NHCH₂C₆H₅) substituent.
  • Molecular Formula: C₁₂H₁₇NO₂; Molecular Weight: 207.27 g/mol .
  • Boiling point: 142–144°C at 14 Torr, suggesting lower thermal stability compared to sulfonyl derivatives .

c) Methyl 3-((4-Fluorophenyl)thio)-2-Methylpropanoate

  • Structure : Contains a thioether (-S-C₆H₄F) group.
  • Molecular Formula : C₁₁H₁₃FO₂S; Molecular Weight: 228.29 g/mol (calculated).
  • Key Differences : The thioether group is less electron-withdrawing than sulfonyl, leading to weaker polar interactions. This compound may undergo oxidation to sulfoxide/sulfone derivatives .

Physical and Chemical Properties

The benzenesulfonyl group in the target compound is expected to confer distinct properties:

  • Polarity : Higher than benzyloxy or thioether analogs due to the sulfonyl group’s strong dipole moment.
  • Acidity : The α-hydrogens adjacent to the sulfonyl group may exhibit enhanced acidity, facilitating deprotonation in basic conditions.
  • Thermal Stability: Likely higher than amino or ether derivatives due to the robust sulfonyl moiety.

Biological Activity

Methyl 3-(benzenesulfonyl)-2-methylpropanoate is a sulfonyl-containing ester that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14O3S
  • Molecular Weight : Approximately 242.29 g/mol
  • Structure : The compound features a methyl ester group attached to a benzenesulfonyl moiety, with a three-carbon chain that includes a methyl group at the second carbon.

The unique structural characteristics of this compound may influence its reactivity and biological activity compared to other similar compounds in the sulfonamide class.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. These may include:

  • Formation of the Sulfonamide : Reaction of benzenesulfonyl chloride with an appropriate amine.
  • Esterification : Conversion of the sulfonamide to the corresponding ester using methanol in the presence of an acid catalyst.
  • Purification : Crystallization or chromatography to isolate the final product.

Antimicrobial Properties

This compound, like other sulfonamides, is expected to exhibit antimicrobial properties primarily due to its ability to inhibit bacterial folic acid synthesis. This mechanism is common among sulfonamide derivatives, making them effective against various bacterial strains.

Case Study : A study conducted on structurally similar sulfonamides demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Anti-inflammatory and Antitumor Activities

Research has indicated that compounds with structures akin to this compound possess anti-inflammatory and antitumor activities. The benzenesulfonyl group can enhance interactions with biological targets involved in inflammatory pathways and cancer cell proliferation.

  • In Vitro Studies : Preliminary investigations into related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, indicating potential for further exploration of this compound in oncology .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways related to inflammation and cancer cell growth.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure CharacteristicsBiological Activity
Methyl 3-benzylamino-2-methylpropanoateContains a benzylamine instead of a sulfonamide groupDifferent antimicrobial profile
SulfanilamideClassic sulfanilamide structureEstablished antibiotic properties
Benzene sulfonamideBasic structure without additional functional groupsServes as a parent compound for many derivatives

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